

UV-Vis Absorption Spectrum of 3,4,5-Trihydroxycinnamic Acid

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Compound of Interest

Compound Name: 3,4,5-Trihydroxycinnamic acid

CAS No.: 709007-50-1

Cat. No.: B3428939

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Introduction

3,4,5-Trihydroxycinnamic acid (3,4,5-tHCA) is a polyphenolic compound belonging to the hydroxycinnamic acid family.[1] Structurally, it consists of a cinnamic acid backbone substituted with three hydroxyl groups at the C3, C4, and C5 positions of the phenyl ring. It is the cinnamic acid analog of Gallic acid (3,4,5-trihydroxybenzoic acid) and is structurally related to Caffeic acid (3,4-dihydroxycinnamic acid) and Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid).

While less ubiquitous than caffeic or ferulic acid, 3,4,5-tHCA exhibits superior antioxidant capacity due to its increased number of hydroxyl groups, which facilitate radical scavenging via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. Its spectral properties are critical for its identification, quantification, and the monitoring of its stability in pharmaceutical and nutraceutical formulations.

Key Applications

- Antioxidant Assays: Reference standard in DPPH and ABTS scavenging assays.

- **Pharmaceutical Stability:** Monitoring degradation (oxidation/hydrolysis) in drug delivery systems.
- **Metabolic Tracking:** Identification of metabolites in Polygala species and other herbal extracts.

Physicochemical & Spectral Properties[1][2][3][4][5] [6][7]

The UV-Vis absorption profile of 3,4,5-tHCA is highly dependent on solvent polarity and pH, exhibiting distinct solvatochromic and ionochromic shifts.

Table 1: Physicochemical & Spectral Data[8]

Property	Value	Notes
Molecular Formula	ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">	
Molecular Weight	196.16 g/mol	
Solubility	Methanol, Ethanol, DMSO	Sparingly soluble in cold water; unstable in alkaline solutions. [2]
(Methanol)	315 – 320 nm	Primary conjugation band (Band I).
(Acidic Buffer, pH < 3)	320 nm	Protonated form ().
(Neutral Buffer, pH 7)	283 – 285 nm	Carboxylate form (). Note the hypsochromic shift.
Molar Extinction Coeff.[3][4] ()	~12,750 M cm	Measured at 300 nm in aqueous buffer.
pKa values	(Carboxyl) (Phenolic)	Deprotonation of carboxyl causes blue shift; phenolic deprotonation causes red shift.

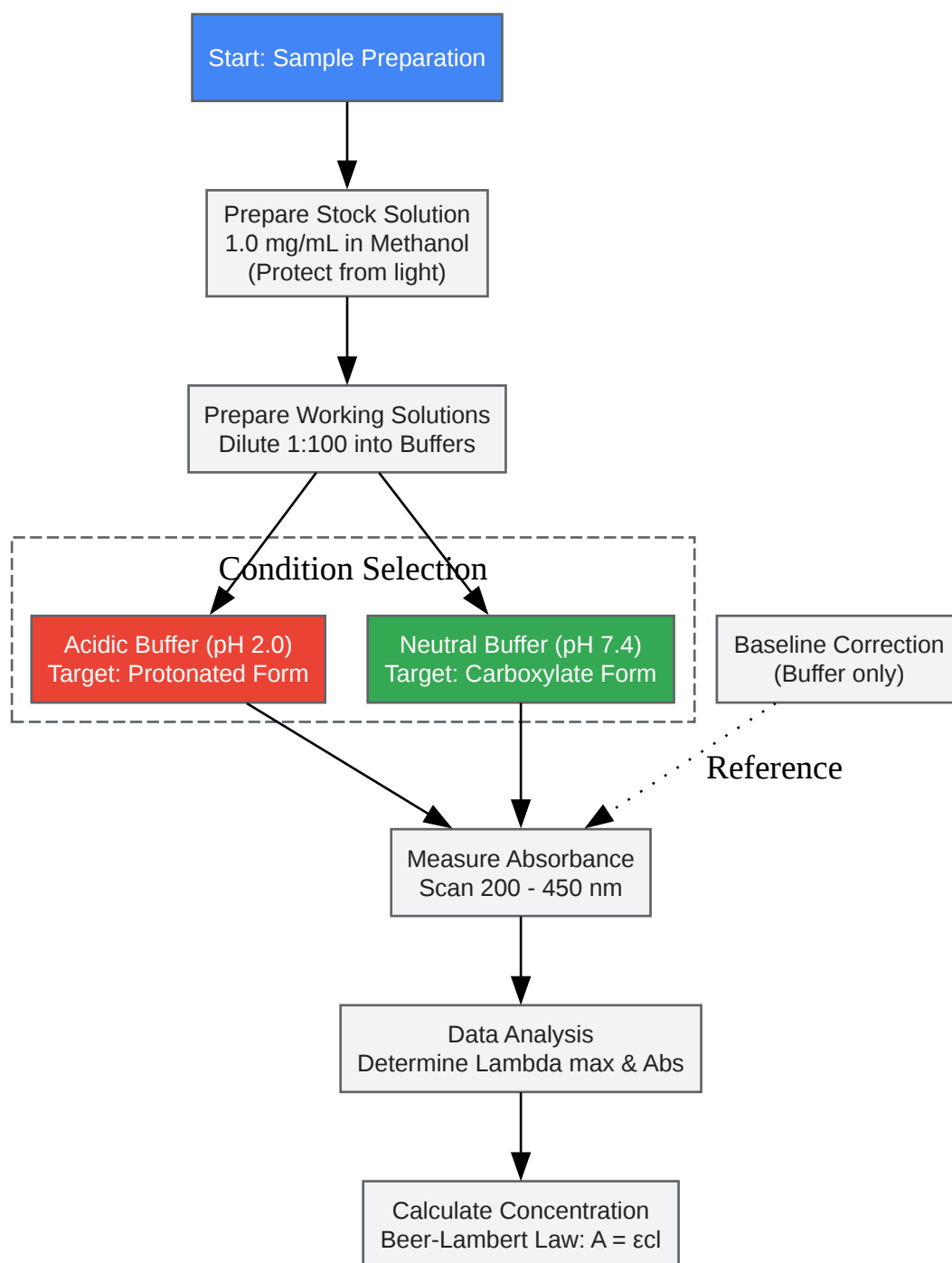
Experimental Protocol

Materials & Reagents[2]

- Analyte: **3,4,5-Trihydroxycinnamic acid** (Purity 98%).
- Solvent: Methanol (HPLC Grade).

- Buffers:
 - Acidic:[\[5\]](#) 10 mM Phosphate or Citrate buffer, pH 2.0.
 - Neutral: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.
- Instrumentation: UV-Vis Spectrophotometer (Double-beam preferred for baseline correction) with quartz cuvettes (1 cm path length).

Workflow Diagram



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Caption: Experimental workflow for the spectrophotometric analysis of **3,4,5-Trihydroxycinnamic acid**, highlighting pH-dependent pathways.

Step-by-Step Procedure

Step 1: Stock Solution Preparation[6]

- Weigh 1.96 mg of 3,4,5-tHCA.
- Dissolve in 10.0 mL of Methanol (HPLC grade).
- Vortex until fully dissolved.
 - Concentration:
(
).
 - Storage: Amber glass vial at -20°C. Stable for 1 week. Fresh preparation is recommended due to oxidation sensitivity.

Step 2: Working Solution Preparation

Prepare two separate dilutions to observe the spectral shift:

- Acidic Sample: Mix

Stock +

Acidic Buffer (pH 2.0). Final Conc:

.

- Neutral Sample: Mix

Stock +

PBS (pH 7.4). Final Conc:

.

Step 3: Spectrophotometric Measurement[7]

- Baseline: Insert cuvettes containing only the respective buffer (Acidic or Neutral) into the reference and sample holders. Auto-zero the instrument.

- Scan: Set wavelength range to 200 – 450 nm. Scan speed: Medium (approx. 200 nm/min).
- Measurement: Replace sample blank with the Working Solution. Record the spectrum.
- Peak Detection: Identify

.[6][3]

- Expect ~320 nm for Acidic Sample.
- Expect ~285 nm for Neutral Sample.

Results & Discussion

Spectral Characteristics

The UV spectrum of 3,4,5-tHCA is characterized by two main absorption bands, typical of hydroxycinnamic acids:

- Band I (300–330 nm): Arises from the conjugation of the aromatic ring with the propenoic acid side chain (and transitions). This band is sensitive to conjugation length and pH.
- Band II (200–240 nm): Corresponds to the transitions of the benzene ring itself.

The pH-Dependent Shift (Ionochromism)

Unlike simple phenols where deprotonation leads to a bathochromic (red) shift, the initial deprotonation of the carboxyl group (

) in cinnamic acid derivatives often results in a hypsochromic (blue) shift of Band I.

- At pH 2.0 (Protonated): The molecule is neutral. The conjugation extends fully through the carboxylic acid.

- At pH 7.4 (Carboxylate): The carboxyl group is ionized (). This alters the electron distribution of the side chain, reducing the conjugation efficiency slightly relative to the acid form, shifting the peak to .
- At pH > 9.0 (Phenolate): Deprotonation of the phenolic hydroxyls occurs. This usually triggers a strong bathochromic shift (red shift) and hyperchromic effect, often pushing absorption toward 350–400 nm. However, 3,4,5-tHCA is highly unstable in alkaline conditions and rapidly oxidizes to quinoidal forms (browning), making accurate spectral measurement difficult without anaerobic conditions.

Linearity & Quantification

Quantification follows the Beer-Lambert Law (

).

- Linear Range:

.

- Calculation:

Using

(in acidic/methanolic solution).

Troubleshooting

Issue	Probable Cause	Solution
Browning of solution	Oxidation (Quinone formation)	Ensure pH < 5. Use fresh solutions. Degas buffers.
Peak shift to < 290 nm	pH is too high (Carboxylate form)	Acidify sample with 0.1% Formic Acid or HCl to confirm shift back to 320 nm.
Low Absorbance	Poor solubility	Pre-dissolve in MeOH or DMSO before adding to water.

References

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